molecular formula C9H15NO3 B1284664 1-Propionylpiperidine-3-carboxylic acid CAS No. 926246-53-9

1-Propionylpiperidine-3-carboxylic acid

Cat. No. B1284664
CAS RN: 926246-53-9
M. Wt: 185.22 g/mol
InChI Key: OHZLEWCRNCMLGD-UHFFFAOYSA-N
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Description

1-Propionylpiperidine-3-carboxylic acid, also known by its CAS Number 926246-53-9, is a chemical compound with the molecular formula C9H15NO3 . It has a molecular weight of 185.22 . The compound is typically stored at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Propionylpiperidine-3-carboxylic acid consists of a piperidine ring substituted at the 1-position with a propionyl group and at the 3-position with a carboxylic acid group . The InChI code for this compound is 1S/C9H15NO3/c1-2-8(11)10-5-3-4-7(6-10)9(12)13/h7H,2-6H2,1H3,(H,12,13) .

Scientific Research Applications

Organic Synthesis

In organic synthesis, CPP serves as a precursor for the synthesis of more complex molecules. Its reactivity and stability under various conditions make it a valuable compound for constructing diverse molecular architectures .

Pharmacological Applications

CPP’s derivatives are explored for their pharmacological applications, including potential anticancer properties. Piperidine, a related compound, has shown therapeutic potential against various cancers . This suggests that CPP could also be investigated for similar pharmacological benefits.

Nanotechnology and Polymers

Carboxylic acids, including CPP, are used in nanotechnology and polymers for surface modification of nanoparticles and nanostructures like carbon nanotubes and graphene. This application is crucial for the production of polymer nanomaterials .

properties

IUPAC Name

1-propanoylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-8(11)10-5-3-4-7(6-10)9(12)13/h7H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZLEWCRNCMLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588349
Record name 1-Propanoylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

926246-53-9
Record name 1-(1-Oxopropyl)-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926246-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanoylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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